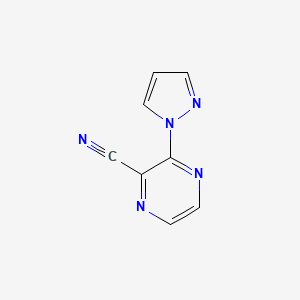

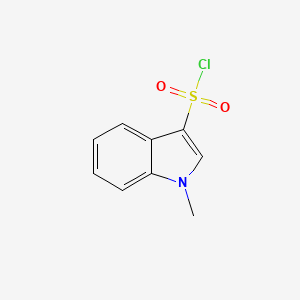

![molecular formula C10H9F3O2 B2814644 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone CAS No. 76579-44-7](/img/structure/B2814644.png)

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone

Overview

Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone, commonly known as TFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFE is a ketone derivative that contains a trifluoromethyl group, which makes it a unique compound with distinct chemical properties.

Scientific Research Applications

Photoremovable Protecting Groups

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone has been investigated for its utility as a photoremovable protecting group for carboxylic acids. Walters N. Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for protecting carboxylic acids. The protected compounds release the acid in high yields upon photolysis, showcasing the potential of similar compounds like this compound in photoprotection applications (Walters N. Atemnkeng et al., 2003).

Degradation Mechanisms

Research on phenolic beta-1 lignin substructure model compounds, similar in structure to this compound, has provided insights into their degradation mechanisms. Shingo Kawai et al. (1988) studied the degradation of such compounds by laccase of Coriolus versicolor, revealing various reactions through phenoxy radicals, including C alpha-C beta cleavage and alkyl-aryl cleavage (Shingo Kawai et al., 1988).

Electrophilic Trifluoromethylthiolation

Zhong Huang et al. (2016) discussed the use of 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, a compound with a similar functional group, in electrophilic trifluoromethylthiolation reactions. This study highlights the compound's versatility as both a building block and a reagent for synthesizing various trifluoromethylthio compounds (Zhong Huang et al., 2016).

Supramolecular Frameworks

The study by Yalei Cai et al. (2020) on 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, which shares structural similarities with this compound, illustrates the formation of two- and three-dimensional supramolecular frameworks through hydrogen bonds and π-π stacking interactions. This research underscores the potential of such compounds in developing advanced materials and supramolecular assemblies (Yalei Cai et al., 2020).

properties

IUPAC Name |

1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTPFXQNFLAKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2814562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2814565.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)